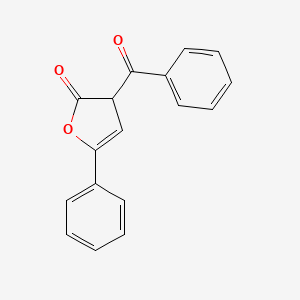
N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide: is an organic compound that features a pyrazole ring substituted with a nitrophenyl group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by acetylation to introduce the acetamide group. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
Chemistry: N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines .
Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the pyrazole ring.
N-(4-Nitrophenyl)propionamide: Similar structure with a propionamide group instead of acetamide.
N-(2-(Dimethylamino)-5-nitrophenyl)acetamide: Contains a dimethylamino group in addition to the nitrophenyl group
Uniqueness: N-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)acetamide is unique due to the presence of both the pyrazole ring and the nitrophenyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
62537-91-1 |
|---|---|
Fórmula molecular |
C11H10N4O3 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
N-[1-(4-nitrophenyl)pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C11H10N4O3/c1-8(16)13-9-6-12-14(7-9)10-2-4-11(5-3-10)15(17)18/h2-7H,1H3,(H,13,16) |
Clave InChI |
BZFAWKKUNUFDAB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)

![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)

![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)








